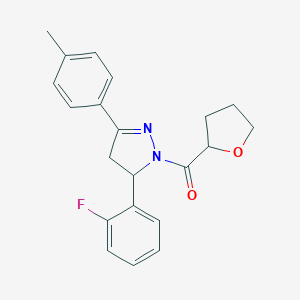

(5-(2-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(tetrahydrofuran-2-yl)methanone

Description

This compound is a pyrazoline-based methanone derivative featuring a 2-fluorophenyl group at position 5, a p-tolyl group at position 3, and a tetrahydrofuran-2-yl methanone moiety. The tetrahydrofuran ring introduces conformational rigidity, which may enhance binding specificity to biological targets compared to linear or fully aromatic analogs. Crystallographic studies of similar compounds (e.g., and ) suggest that such derivatives adopt planar or semi-planar conformations, with substituents like fluorophenyl groups influencing intermolecular interactions .

Properties

IUPAC Name |

[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c1-14-8-10-15(11-9-14)18-13-19(16-5-2-3-6-17(16)22)24(23-18)21(25)20-7-4-12-26-20/h2-3,5-6,8-11,19-20H,4,7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGRYRKXLBFUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(2-fluorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(tetrahydrofuran-2-yl)methanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole and its derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The presence of various substituents on the pyrazole ring significantly influences the biological activity of these compounds. For instance, modifications can enhance potency against specific targets or improve pharmacokinetic profiles .

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines. For example, studies have shown that similar pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The specific compound may follow similar mechanisms due to structural similarities.

2. Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory activities. The compound has potential as a non-steroidal anti-inflammatory drug (NSAID), with studies indicating that related pyrazoles can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This property is crucial in treating conditions characterized by chronic inflammation.

3. Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well documented. Compounds with similar structures have shown activity against a range of bacterial and fungal strains. For instance, derivatives were tested against E. coli, Staphylococcus aureus, and fungi like Aspergillus niger, demonstrating promising inhibition at low concentrations .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases involved in signaling pathways .

- Modulation of Cell Signaling: The interaction with cellular pathways that regulate apoptosis and proliferation is another significant mechanism. By influencing these pathways, the compound may induce cell death in cancer cells while reducing inflammation in tissues .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Pyrazolyl Methanones with Trifluoromethyl Groups (e.g., [Tetrahydroindol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone, ]): The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the tetrahydrofuran group in the target compound. However, the tetrahydrofuran moiety may improve solubility due to its oxygen atom . Biological Activity: Trifluoromethyl analogs exhibit potent binding to CNS targets (e.g., serotonin receptors), while the target compound’s activity remains uncharacterized .

Thiazole-Containing Pyrazolines (e.g., : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):

- Substitution of tetrahydrofuran with a thiazole ring introduces sulfur-based hydrogen bonding and π-stacking capabilities .

- Biological Activity : Thiazole derivatives show antimicrobial activity (MIC: 4–8 µg/mL against S. aureus), whereas the tetrahydrofuran analog’s efficacy is untested .

Physicochemical Properties

Crystallographic Insights

- Pyrazoline derivatives with fluorophenyl groups (e.g., ) crystallize in triclinic or monoclinic systems, with fluorophenyl rings adopting perpendicular orientations relative to the pyrazoline plane. This conformation may reduce steric hindrance in protein binding pockets .

Q & A

Q. What are the established synthetic routes for preparing this pyrazoline-tetrahydrofuran hybrid compound?

The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, a method analogous to pyrazoline synthesis involves refluxing (E)-3-(substituted phenyl)-1-(fluoroaryl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, followed by vacuum evaporation and recrystallization . Modifications may include using tetrahydrofuran-2-carbonyl chloride to introduce the methanone moiety.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyrazole ring conformation .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., fluorophenyl deshielding at ~7.2–7.5 ppm) .

- IR spectroscopy : C=O stretching (~1700 cm) and N–H bending (~1600 cm) validate functional groups .

Q. How can researchers optimize purity during synthesis?

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted hydrazine or ketone intermediates .

- Column chromatography : Separate regioisomers using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on reaction regioselectivity?

Electron-withdrawing groups (e.g., 2-fluorophenyl) stabilize the enone intermediate, favoring 1,3-dipolar cycloaddition at the β-position. Steric hindrance from the p-tolyl group directs hydrazine attack to form the 3,5-disubstituted pyrazoline core . Computational studies (DFT) can model transition states to predict regioselectivity.

Q. How should contradictory data on reaction yields be resolved?

Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

- Hydrazine stoichiometry : Excess hydrazine (>2 eq.) improves conversion but risks side products .

- Acid catalyst : Glacial acetic acid (20 mL) vs. milder catalysts (e.g., HCl) may alter protonation rates . Validate via kinetic studies (e.g., in situ FTIR monitoring) to identify optimal conditions.

Q. What computational methods predict the compound’s bioactivity?

- Molecular docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using PyMOL or AutoDock. Focus on hydrophobic interactions with the p-tolyl group and hydrogen bonding via the tetrahydrofuran oxygen .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed activity .

Q. How does fluorination at the 2-phenyl position influence electronic properties?

The fluorine atom induces:

Q. What crystallographic challenges arise in resolving polymorphs?

Polymorphism is common in dihydro-pyrazoles due to flexible 4,5-dihydro rings. Use low-temperature (100 K) X-ray diffraction to minimize thermal motion and identify hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Vary substituents : Replace p-tolyl with electron-deficient (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects.

- Bioassays : Test inhibition of inflammatory mediators (e.g., IL-6, TNF-α) in cell models, referencing heterocyclic SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.